2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid 2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 951626-75-8
VCID: VC8160011
InChI: InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-13-6-9(16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
SMILES: C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)F
Molecular Formula: C11H8FNO2S
Molecular Weight: 237.25 g/mol

2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid

CAS No.: 951626-75-8

Cat. No.: VC8160011

Molecular Formula: C11H8FNO2S

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid - 951626-75-8

Specification

CAS No. 951626-75-8
Molecular Formula C11H8FNO2S
Molecular Weight 237.25 g/mol
IUPAC Name 2-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Standard InChI InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-13-6-9(16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Standard InChI Key LPYNKSFOSHIPBF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)F
Canonical SMILES C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)F

Introduction

Structural and Chemical Characterization

2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid is a fluorinated thiazole derivative with a carboxylic acid side chain. Its structure consists of a thiazole ring substituted at position 2 with a 4-fluorophenyl group and at position 5 with a methyl group linked to an acetic acid moiety. The compound’s molecular formula is C₁₀H₇FNO₂S, and its molecular weight is 237.25 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₇FNO₂S
Molecular Weight237.25 g/mol
SMILESLPYNKSFOSHIPBF-UHFFFAOYSA-N
InChIKeyLPYNKSFOSHIPBF-UHFFFAOYSA-N
Purity≥98%

The thiazole core is electron-deficient due to the fluorophenyl substituent, which enhances reactivity in nucleophilic substitution and cycloaddition reactions. The acetic acid group introduces solubility and hydrogen-bonding capacity, making the compound suitable for further functionalization .

Synthetic Routes and Methodologies

The synthesis of 2-(2-(4-fluorophenyl)thiazol-5-yl)acetic acid typically involves multistep reactions, leveraging established thiazole-forming methods. Below is a generalized approach based on related thiazole derivatives :

Table 2: Synthetic Pathway Overview

StepReaction TypeReagents/ConditionsIntermediate/Outcome
1Thiazole Ring Formation2-Chloro-1-(4-fluorophenyl)ethanone + Thiourea2-(4-Fluorophenyl)thiazol-5-amine
2BrominationNBS, AIBN, CCl₄5-Bromo-2-(4-fluorophenyl)thiazole
3Nucleophilic SubstitutionBromoacetic acid, K₂CO₃2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid

Detailed Mechanism:

  • Thiazole Core Synthesis:
    The thiazole ring is constructed via the Hantzsch reaction or condensation of 2-chloro-1-(4-fluorophenyl)ethanone with thiourea. This step yields 2-(4-fluorophenyl)thiazol-5-amine .

  • Functionalization:
    Bromination at the 5-position using N-bromosuccinimide (NBS) or other halogenating agents generates the bromo intermediate. Subsequent nucleophilic displacement with bromoacetic acid introduces the acetic acid side chain .

  • Purification:
    The final product is purified via crystallization or column chromatography, achieving >98% purity .

Physicochemical Properties and Stability

Table 3: Physicochemical Attributes

PropertyValueSource
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol)
Thermal StabilityStable up to 250°C
Acid-Base BehaviorWeakly acidic (pKa ~2.5–3.0)

The compound exhibits moderate lipophilicity (logP ~2.16), influenced by the fluorophenyl group, which enhances membrane permeability . Its stability under acidic or basic conditions is critical for applications in drug conjugation or prodrug design.

CompoundBiological ActivityTargetSource
Ethyl 2-[2-(4-fluorophenyl)thiazol-4-yl]acetateAntimicrobial, antifungalBacterial/fungal pathogens
4-(Thiazol-5-yl)acetic acid derivativesAntimalarial, anticancerPlasmodium spp., cancer cells

Hypothetical Applications:

  • Drug Conjugation: The acetic acid group may serve as a linker for targeted drug delivery systems (e.g., antibody-drug conjugates) .

  • Enzyme Inhibition: Structural similarity to kinase inhibitors (e.g., CDK2/9 inhibitors) suggests potential in cancer therapy .

  • Antimicrobial Agents: Fluorinated thiazoles are known to disrupt microbial membranes, warranting further study .

Challenges and Future Research

  • Synthetic Optimization:
    Current routes require harsh conditions (e.g., high-temperature reflux). Greener methods, such as microwave-assisted synthesis, could improve efficiency .

  • Biological Profiling:
    Systematic screening for anticancer, antimicrobial, or antiviral activity is essential to validate therapeutic potential.

  • Toxicity and Pharmacokinetics:
    In vivo studies are needed to assess bioavailability, metabolism, and safety profiles.

Comparative Analysis with Related Compounds

Table 5: Structural and Functional Comparisons

CompoundKey DifferencesAdvantages
2-[2-(4-Fluoroanilino)-4-thiophen-2-yl-5-thiazolyl]acetic acidThiophene and anilino groupsEnhanced π-conjugation for redox activity
2-(2-Amino-4-(4-fluorophenyl)thiazol-5-yl)acetic acidAmino group at position 4Higher reactivity for cross-coupling

The target compound’s fluorophenyl group provides steric and electronic modulation, balancing solubility and reactivity compared to bulkier analogs .

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